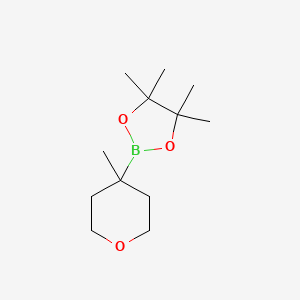![molecular formula C15H23ClN2O2 B13452631 tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13452631.png)
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride: is an organic compound with a complex structure that includes a tert-butyl group, an aminophenyl group, and a cyclobutyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride typically involves multiple steps. One common method is the reaction of tert-butyl carbamate with 1-(3-aminophenyl)cyclobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator in biochemical assays .
Medicine: It is investigated for its role in targeting specific molecular pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The cyclobutyl group provides structural stability, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- tert-Butyl (3-aminophenyl)carbamate
- tert-Butyl N-(3-aminophenyl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness: tert-Butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C15H23ClN2O2 |
|---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11;/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18);1H |
InChI Key |
KJUYOIDQZPMLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


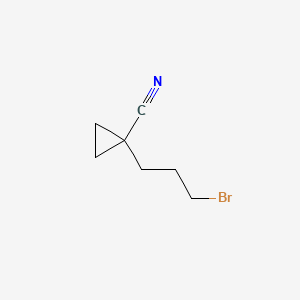
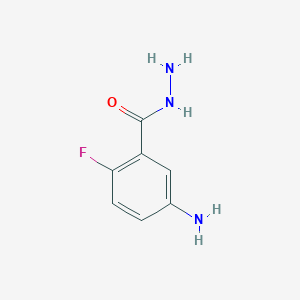

![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
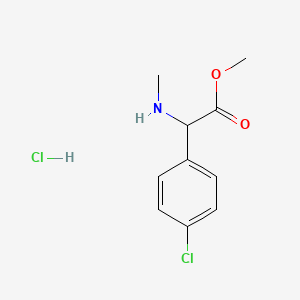
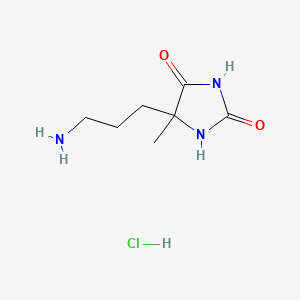
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
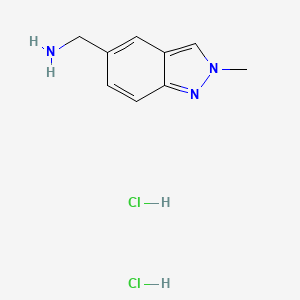
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)
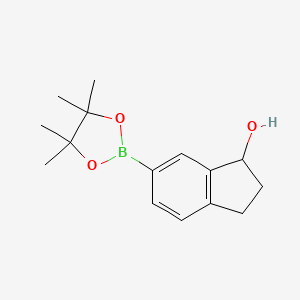
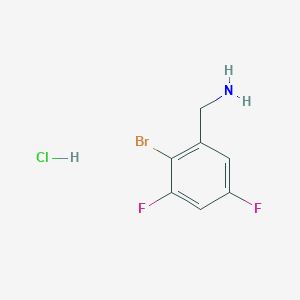
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)
